molecular formula C10H16N2O2 B1652663 L-alpha-Amino-1H-pyrrole-1-hexanoic acid CAS No. 156539-32-1

L-alpha-Amino-1H-pyrrole-1-hexanoic acid

Cat. No. B1652663
CAS RN: 156539-32-1
M. Wt: 196.25 g/mol
InChI Key: KVCPIDDKLUDCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alpha-Amino-1H-pyrrole-1-hexanoic acid, also known as APHA , is an amino acid derivative . Its chemical formula is C10H16N2O2 . The molecule consists of 30 atoms , including 16 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . APHA is characterized by a pyrrole ring and an amino group attached to a hexanoic acid chain.

Scientific Research Applications

Transition-Metal-Free Synthesis

L-alpha-Amino-1H-pyrrole-1-hexanoic acid plays a role in the transition-metal-free synthesis of pyrrolo[1,2-a]quinoxalines. Liu et al. (2017) demonstrated an efficient protocol for synthesizing these compounds from readily available α-amino acids, showing broad functional group tolerance and forming new C-C and C-N bonds (Liu et al., 2017).

Fluorescent Protecting Group

Rasolonjatovo and Sarfati (1998) developed a fluorescent protecting group based on 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, a derivative of levulinic acid, for hydroxyl group protection. This group is applicable in a new DNA sequencing method and can be easily removed under mild conditions (Rasolonjatovo & Sarfati, 1998).

Preparation of Alpha-Deuterated Amino Acids

Feeney et al. (1990) utilized a method involving the pyridoxal/2H2O exchange reaction of alpha-CH of amino acids, including L-alpha-Amino-1H-pyrrole-1-hexanoic acid, for preparing alpha-deuterated amino acids. This method aids in the selective incorporation of these acids into proteins, useful for NMR spectroscopic studies (Feeney et al., 1990).

Protein Bound Lysine-Derived Pyrroles

Pellegrino et al. (2000) explored the formation of protein-bound lysine-derived galactosyl and glucosyl pyrroles. They identified specific compounds in enzymatic hydrolysates from heated model systems, providing insights into the Maillard reaction and advanced glycosylation end-products (Pellegrino, De Noni, & Cattaneo, 2000).

HPLC/UV Detection of Amino Acids

Gatti et al. (2010) discussed the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent for HPLC analysis of amino acids. This method allows for the separation and detection of amino acid derivatives, highlighting its analytical utility (Gatti, Gioia, Leoni, & Andreani, 2010).

properties

IUPAC Name

2-amino-6-pyrrol-1-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-9(10(13)14)5-1-2-6-12-7-3-4-8-12/h3-4,7-9H,1-2,5-6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCPIDDKLUDCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-alpha-Amino-1H-pyrrole-1-hexanoic acid

CAS RN

156539-32-1
Record name L-alpha-Amino-1H-pyrrole-1-hexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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